Sonlicromanol hydrochloride

ROS assay antioxidant potency Trolox comparison

Sonlicromanol hydrochloride (development code KH176) is an orally bioavailable small-molecule ROS-redox modulator and a chemical entity derivative of the water-soluble vitamin E analog Trolox. It is currently in Phase IIb/III clinical development by Khondrion BV for the treatment of primary mitochondrial diseases (PMDs), with a primary focus on patients harboring the m.3243A>G mutation in the mitochondrial MT-TL1 gene, the most prevalent genetic cause of MELAS spectrum disorders.

Molecular Formula C19H29ClN2O3
Molecular Weight 368.9 g/mol
Cat. No. B15613611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonlicromanol hydrochloride
Molecular FormulaC19H29ClN2O3
Molecular Weight368.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1
InChIKeyHVFWCHDZDIRYBZ-MQZJHDQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sonlicromanol Hydrochloride (KH176): A Clinically Advanced ROS-Redox Modulator for Primary Mitochondrial Disease Procurement


Sonlicromanol hydrochloride (development code KH176) is an orally bioavailable small-molecule ROS-redox modulator and a chemical entity derivative of the water-soluble vitamin E analog Trolox [1]. It is currently in Phase IIb/III clinical development by Khondrion BV for the treatment of primary mitochondrial diseases (PMDs), with a primary focus on patients harboring the m.3243A>G mutation in the mitochondrial MT-TL1 gene, the most prevalent genetic cause of MELAS spectrum disorders [2]. Unlike simple antioxidants, sonlicromanol and its active metabolite KH176m act through a dual mechanism—direct ROS scavenging coupled with redox modulation via the thioredoxin/peroxiredoxin system—and additionally confer selective anti-inflammatory activity through inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) [3]. Sonlicromanol hydrochloride (CAS 2162149-24-6) is supplied as a white solid with molecular formula C₁₉H₂₉ClN₂O₃ and molecular weight 368.9 g/mol, soluble in DMSO with a log P of 2.39 [1].

Why Generic ROS Modulators Cannot Substitute for Sonlicromanol Hydrochloride in Mitochondrial Disease Research


In-class compounds such as idebenone, EPI-743 (vatiquinone), and Trolox cannot be interchanged with sonlicromanol hydrochloride because they lack the convergent dual pharmacology—simultaneous ROS scavenging and enzymatic redox system activation via the thioredoxin/peroxiredoxin axis—that distinguishes KH176 from simple quinone-based or chromanyl-based antioxidants [1]. Furthermore, sonlicromanol's active metabolite KH176m provides a mechanistically distinct layer of selective mPGES-1 inhibition (IC₅₀ = 0.16 µM) that is absent from all comparator compounds [2]. Critically, idebenone failed to meet its primary endpoint in a Phase II MELAS trial (NCT00887562), whereas sonlicromanol has demonstrated statistically significant and clinically meaningful improvements across multiple patient-reported and clinician-reported outcome domains in the same m.3243A>G patient population [3]. Substitution based solely on antioxidant classification therefore risks losing the integrated redox-modulatory, anti-inflammatory, and clinically validated efficacy profile that defines sonlicromanol's therapeutic candidacy [1][2][3].

Sonlicromanol Hydrochloride: Quantified Evidence of Differentiation for Procurement Decisions


ROS Scavenging Potency: KH176m Active Metabolite Is ~730-Fold More Potent Than Parent Scaffold Trolox

In a cellular ROS assay performed on patient-derived P4 fibroblast cells, the active metabolite KH176m demonstrated an IC₅₀ of 255 nM, compared to the parent scaffold Trolox which exhibited an IC₅₀ of 187 µM [1][2]. This represents an approximately 730-fold improvement in ROS scavenging potency relative to the Trolox starting point [2]. Among a library of 226 newly synthesized Trolox derivatives, KH176 was identified as the compound with the highest overall potency when both ROS reduction (IC₅₀) and redox stress survival protection (EC₅₀) were plotted in a dual-parameter correlation analysis [1].

ROS assay antioxidant potency Trolox comparison

Dual Mechanism of Action: Thioredoxin/Peroxiredoxin System Activation vs Simple Antioxidant Activity of Comparators

KH176 is distinguished from all comparator compounds by its dual mode of action: it directly scavenges ROS (antioxidant function) and simultaneously activates the endogenous thioredoxin/peroxiredoxin enzymatic redox system (redox modulator function) [1]. In the Redox Stress Survival assay, KH176 and KH176m rescued BSO-treated patient cells from cell death without restoring glutathione (GSH) levels, indicating a mechanism independent of GSH replenishment and distinct from the simple electron-carrier mechanism of idebenone or CoQ10 analogs [1]. The EC₅₀ of KH176m in this redox stress protection assay was 1.7 µM, whereas Trolox showed an EC₅₀ of 38 µM in the same assay format [1][2].

redox modulation thioredoxin system peroxiredoxin mechanism of action

Selective mPGES-1 Inhibition by KH176m: A Unique Anti-Inflammatory Axis Not Shared by Idebenone or EPI-743

Sonlicromanol's active metabolite KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 0.16 ± 0.048 µM, as demonstrated in a cell-free mPGES-1 activity assay [1]. In LPS- or IL-1β-stimulated human skin fibroblasts, KH176m selectively reduced PGE₂ production without affecting other prostaglandins, confirming target selectivity [1]. This mPGES-1 inhibitory activity is mechanistically distinct from the antioxidant pharmacology of idebenone, EPI-743, and CoQ10, none of which have been reported to inhibit mPGES-1 at comparable potency [1][2]. The effect of KH176m on mPGES-1 expression was further attributed to inhibition of a PGE₂-driven positive feedback loop of mPGES-1 transcriptional regulation [1].

mPGES-1 inhibition PGE2 anti-inflammatory KH176m

In Vivo CNS Target Engagement: Brain Penetration and Preservation of Microstructural Coherence in Leigh Disease Model

Sonlicromanol (KH176) and its metabolite KH176m were detected in brain tissue following oral administration (10 mg/kg) in mice and rats, confirming blood-brain barrier penetration [1]. In the Ndufs4⁻/⁻ mouse model of Leigh disease, long-term KH176 treatment (10 mg/kg/day from PD14 to PD45) retained brain microstructural coherence in the external capsule as measured by diffusion tensor imaging (DTI), and normalized the increased lipid peroxidation in this region and the cerebral cortex [2]. Functionally, KH176 treatment significantly improved rotarod performance at PD21 and PD42, and reduced the degeneration of retinal ganglion cells (retinal KH176 concentrations: 486–523 ng/mL) [2]. Walking speed variability, a measure of gait coordination, was significantly reduced by KH176 at PD40 [2].

blood-brain barrier CNS penetration Leigh disease Ndufs4 knockout diffusion tensor imaging

Clinical Differentiation: Positive Phase IIb Outcomes in m.3243A>G Patients vs Idebenone's Failed MELAS Primary Endpoint

In the Phase IIb KHENERGYZE/KHENEREXT program (n=27 randomized; 7 patients up to 52 weeks open-label extension), sonlicromanol 100 mg bid demonstrated statistically significant improvements over baseline in multiple domains at 52 weeks: SF-12 Physical Component Score (P = 0.0008), Neuro-QoL Fatigue Scale (P = 0.0036), mini-BESTest balance (P = 0.0009), McGill Pain Questionnaire (P = 0.0105), EQ-5D-5L VAS (P = 0.0213), and Beck Depression Inventory somatic subscale (P = 0.0261) [1]. On the Newcastle Mitochondrial Disease Adult Scale (NMDAS), the majority of subjects showed a meaningful improvement with a decrease of up to 6 points after 52 weeks, versus the natural history deterioration rate of approximately 0.47 points per year [2]. In contrast, idebenone in its Phase II MELAS trial (NCT00887562) failed to achieve a statistically significant difference in the primary outcome measure (cerebral lactate concentration by MRS) [3].

Phase IIb clinical trial m.3243A>G mutation MELAS NMDAS quality of life

Optimal Research and Procurement Application Scenarios for Sonlicromanol Hydrochloride


m.3243A>G MELAS/MIDD Spectrum Disorder Preclinical and Clinical Research Programs

Sonlicromanol hydrochloride is the preferred research compound for laboratories investigating therapeutic interventions for the m.3243A>G mutation, the most common genetic cause of MELAS spectrum disorders. The Phase IIb program demonstrated statistically significant improvements in SF-12 Physical Component Score (P = 0.0008), Neuro-QoL Fatigue (P = 0.0036), and mini-BESTest balance (P = 0.0009) over 52 weeks, with NMDAS improvements of up to 6 points [1]. This clinical evidence base, combined with the compound's demonstrated ability to correct neuronal network dysfunction in iPSC-derived neurons harboring m.3243A>G heteroplasmy, establishes sonlicromanol as the most clinically de-risked candidate for m.3243A>G-focused translational research [2].

Mitochondrial Disease Models Requiring Combined Antioxidant and Anti-Inflammatory Pharmacology

For experimental systems where both oxidative stress and inflammatory PGE₂ signaling drive pathology, sonlicromanol hydrochloride offers a unique dual-pharmacology tool. Its active metabolite KH176m provides selective mPGES-1 inhibition (IC₅₀ = 0.16 µM) [1] alongside ROS scavenging (KH176m IC₅₀ = 255 nM) and thioredoxin/peroxiredoxin system activation [2]. No comparator mitochondrial disease compound (idebenone, EPI-743, CoQ10) combines these three mechanistic activities. This makes sonlicromanol particularly suitable for complex disease models involving both mitochondrial oxidative stress and inflammatory components, such as sepsis-induced cardiac injury and ischemia-reperfusion models where sonlicromanol has demonstrated significant functional protection .

Neuro-Mitochondrial Disease Studies Requiring Validated CNS Target Engagement

Researchers investigating mitochondrial diseases with CNS pathology (Leigh syndrome, MELAS with encephalopathy) should prioritize sonlicromanol hydrochloride because it is supported by direct evidence of brain penetration and functional CNS target engagement. In Ndufs4⁻/⁻ mice, oral KH176 treatment preserved brain microstructural coherence in the external capsule as measured by DTI, normalized cerebral lipid peroxidation, and significantly improved rotarod and gait performance [1]. Retinal concentrations of 486–523 ng/mL were achieved therapeutically [1]. By contrast, idebenone's Phase II MELAS trial failed its primary CNS-related endpoint [2]. For procurement in neuro-mitochondrial research, sonlicromanol's CNS validation represents a key evidence-based advantage over comparators lacking equivalent in vivo CNS efficacy data.

Cardiac Safety Pharmacology Studies Comparing Mitochondrial-Targeted Compounds with Defined QTc Thresholds

Sonlicromanol hydrochloride is distinguished by a well-characterized cardiac safety window with a defined exposure threshold. Phase I data established that QTc prolongation occurs only above a plasma concentration of 1000 ng/mL, with the therapeutic dose of 100 mg bid producing plasma levels below this threshold [1]. This quantitative cardiac safety benchmark enables precise experimental design in co-administration or cardiac safety pharmacology studies, whereas cardiac electrophysiology data for EPI-743 remain less extensively characterized in the published literature and idebenone has been associated with prolonged QT interval in 100% of Friedreich's ataxia patients in some reports [2]. For institutions conducting comparative cardiac safety assessments of mitochondrial drug candidates, sonlicromanol's defined 1000 ng/mL QTc threshold provides a quantifiable reference point unavailable for most in-class comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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